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Ring-Expanded Isoapoptolidin Shows Reduced
Binding Affinity to Mitochondrial ATP Synthase
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Compound of Interest

Compound Name: Isoapoptolidin

Cat. No.: B15600709

The ring-expanded structure of isoapoptolidin significantly diminishes its binding affinity for its
molecular target, the F1 subcomplex of mitochondrial FOF1-ATP synthase, when compared to
its parent compound, apoptolidin. This reduced affinity translates to a lower potency in
inhibiting the enzyme's activity, a key step in initiating the intrinsic pathway of apoptosis.
Experimental data, while not providing a direct dissociation constant (K_d), indicates a notable
difference in inhibitory constants (K_i), with isoapoptolidin being a significantly weaker
inhibitor of FOF1-ATPase.

The structural alteration from the 20-membered macrolide ring of apoptolidin to the 21-
membered ring of isoapoptolidin is the primary factor influencing this change in binding
affinity. This expansion of the macrocyclic core likely alters the conformation of the molecule,
leading to a less optimal fit within the binding pocket on the ATP synthase enzyme. The precise
binding site of apoptolidin has been identified on the 3-subunit of the F1 catalytic core, and the
conformational integrity of the macrolide is crucial for its interaction with this target.

Comparative Binding Affinity

While direct K_d values for the binding of apoptolidin and isoapoptolidin to FOF1-ATP
synthase are not readily available in the literature, inhibitory constant (K_i) and half-maximal
inhibitory concentration (IC_50) values serve as a reliable proxy for comparing their binding
strengths.
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Note: K_i and IC_50 values can vary depending on the specific assay conditions and the
source of the enzyme (e.g., yeast vs. mammalian mitochondria).

One study reported that isoapoptolidin is over 10-fold less potent than apoptolidin in inhibiting
mitochondrial FOF1-ATPase. Another preliminary experiment indicated that isoapoptolidin is
approximately 24-fold less active than apoptolidin in an FOF1-ATPase inhibition assay.

Experimental Protocols

A key experimental method used to investigate the binding of apoptolidin to its target is
photoaffinity labeling. This technique helps to identify the specific binding site of a ligand on its

target protein.

Photoaffinity Labeling Protocol for Apoptolidin Binding
to ATP Synthase

e Probe Synthesis: An apoptolidin analog is synthesized to include a photoreactive group (e.g.,
a diazirine or an aryl azide) and an enrichment tag (e.g., biotin or an alkyne for click

chemistry).

 Incubation: The photoaffinity probe is incubated with isolated mitochondria or purified FOF1-
ATP synthase to allow for binding to the target.

e UV Irradiation: The mixture is exposed to UV light of a specific wavelength to activate the
photoreactive group. This activation leads to the formation of a highly reactive species that
covalently crosslinks the probe to amino acid residues in close proximity within the binding

site.
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Enrichment of Labeled Proteins: The mitochondria or protein mixture is lysed, and the biotin-
tagged protein complexes are enriched using streptavidin-coated beads. For probes with an
alkyne tag, a click reaction with an azide-biotin reporter is performed, followed by
enrichment.

Protein Identification: The enriched proteins are separated by SDS-PAGE, and the labeled
protein band is excised and identified using mass spectrometry. This allows for the precise
identification of the protein target (FOF1-ATP synthase) and, with further analysis, the
specific subunit and even the amino acid residues involved in the binding.

Competitive Binding Assay: To confirm the specificity of the binding, a competition
experiment is performed where the incubation is carried out in the presence of an excess of
the unmodified apoptolidin. A significant reduction in the labeling of the target protein in the
presence of the competitor indicates specific binding.

Signaling Pathway and Experimental Workflow

The inhibition of mitochondrial FOF1-ATP synthase by apoptolidin disrupts the production of
ATP, leading to a decrease in the cellular energy charge. This metabolic stress is a key trigger
for the intrinsic pathway of apoptosis.

Click to download full resolution via product page

Caption: Signaling pathway of apoptosis induction by apoptolidin and isoapoptolidin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Affinity to Mitochondrial ATP Synthase]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15600709#how-does-the-ring-expanded-structure-of-
isoapoptolidin-affect-its-binding-affinity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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